

The Biological Role of 3-Phenyllactic Acid in Microorganisms: A Technical Guide

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ABSTRACT

3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by a diverse range of microorganisms, particularly Lactic Acid Bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the multifaceted biological roles of PLA in the microbial world. It delves into its potent antimicrobial and anti-biofilm activities against various pathogenic bacteria and fungi, explores its mechanisms of action, including the disruption of cellular integrity and quorum sensing inhibition, and details its biosynthesis in microorganisms. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and application of this promising biomolecule.

Introduction

3-Phenyllactic acid (2-hydroxy-3-phenylpropanoic acid; PLA) is an aromatic organic acid that plays a significant role in microbial ecology and has emerged as a compound of interest for various applications, including food preservation and novel antimicrobial therapies. Produced primarily by Lactic Acid Bacteria (LAB) through the metabolism of phenylalanine, PLA exhibits a broad spectrum of inhibitory activity against a wide range of bacteria and fungi.[1][2] Its Generally Regarded as Safe (GRAS) status, coupled with its potent biological activities, makes it an attractive alternative to conventional antimicrobial agents.[3] This guide aims to provide an in-depth technical understanding of the biological functions of PLA in microorganisms.



Antimicrobial Activity of 3-Phenyllactic Acid

PLA demonstrates significant antimicrobial activity against a wide array of pathogenic and spoilage microorganisms. Its efficacy is often pH-dependent, with increased activity observed at lower pH values, a characteristic typical of weak acid preservatives.[4] The antimicrobial spectrum of PLA encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Antibacterial Activity

PLA has been shown to be effective against numerous pathogenic bacteria. The primary mechanism of its antibacterial action involves the disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular components.[5] Additionally, studies have suggested that PLA can intercalate with bacterial genomic DNA, further contributing to its bactericidal effects.[3]

Antifungal Activity

The antifungal properties of PLA are well-documented, with inhibitory effects observed against various molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, and Candida.[2][6] The proposed mechanism for its antifungal action also involves the disruption of the fungal cell membrane.[7]

Quantitative Data on Antimicrobial Activity and Production

The following tables summarize the quantitative data on the minimum inhibitory concentrations (MICs) of PLA against various microorganisms and its production by different LAB strains, as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Phenyllactic Acid against Pathogenic Bacteria



Bacterial Species	Strain	MIC (mg/mL)	MIC (mM)	Reference
Aggregatibacter actinomycetemc omitans	-	3.3	20	[3]
Listeria monocytogenes	-	1.25	~7.5	[8]
Escherichia coli	-	2.5	~15	[8]
Klebsiella pneumoniae	-	2.5	~15	[9]
Salmonella enterica Derby	-	2.0 - 2.75	~12 - 16.5	[9]
Escherichia coli O26	-	2.0 - 2.75	~12 - 16.5	[9]

Table 2: Minimum Inhibitory Concentrations (MICs) of 3-Phenyllactic Acid against Pathogenic Fungi

Fungal Species	Strain	MIC (mg/mL)	Reference
Aspergillus spp.	Various	3.75 - 7.5	[2]
Penicillium spp.	Various	3.75 - 7.5	[2]
Fusarium spp.	Various	3.75 - 7.5	[2]
Candida albicans	ATCC 90028 & Clinical Isolates	7.5	[6]
Rhizopus sp.	-	180	[10]
Mucor sp.	-	180	[10]

Table 3: Production of 3-Phenyllactic Acid by Lactic Acid Bacteria (LAB) Strains



LAB Strain	Substrate/Medium	PLA Production	Reference
Lactobacillus zeae Y44	MRS broth + 5 mM PPA	4.21 mM	[11]
Lactobacillus plantarum MSC-C2	MRS broth	0.8 mM	[12]
Lactobacillus plantarum MSC-C2	MRS broth + 1 mg/mL PPA	3.88 mM	[12]
Pediococcus pentosaceus K40	MRS broth	0.08 mM	[12]
Pediococcus pentosaceus K40	MRS broth + 1 mg/mL PPA	5.43 mM	[12]
Lactobacillus crustorum NWAFU 1078	MRS broth + 60 mM PPA	45.2 mM	[1]
Lactobacillus pentosus BMOBR013	-	0.441 g/L (~2.65 mM)	[13]
Pediococcus acidilactici BMOBR041	-	0.294 g/L (~1.77 mM)	[13]
Lactobacillus pentosus BMOBR061	-	0.165 g/L (~0.99 mM)	[13]

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells that exhibit increased resistance to antimicrobial agents. PLA has demonstrated significant efficacy in both inhibiting the formation of biofilms and eradicating pre-formed biofilms of various pathogenic bacteria.

At sub-inhibitory concentrations, PLA has been shown to significantly reduce biofilm formation. For instance, against Aggregatibacter actinomycetemcomitans, PLA at a concentration of 15 mM (a sub-inhibitory concentration) decreased biofilm formation by over 90%.[3] Studies on



Enterobacter cloacae have also shown that PLA can effectively inactivate biofilm cells, primarily by damaging the cell membrane.[5]

Role in Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. PLA has been identified as a potent inhibitor of QS, particularly in the opportunistic pathogen Pseudomonas aeruginosa.

PLA has been shown to antagonistically bind to the QS receptors RhIR and PqsR in P. aeruginosa with a higher affinity than their native ligands.[14] This binding competitively inhibits the activation of QS-regulated genes, leading to a reduction in the production of virulence factors such as pyocyanin, protease, and rhamnolipids, all of which are crucial for biofilm development.[14][15]

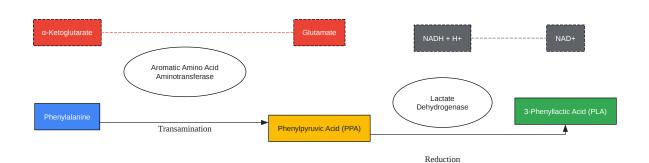
Metabolic Pathway of 3-Phenyllactic Acid Production

The primary route for PLA biosynthesis in LAB is the "core pathway," which involves the catabolism of the amino acid phenylalanine.[16] This pathway consists of two main enzymatic steps:

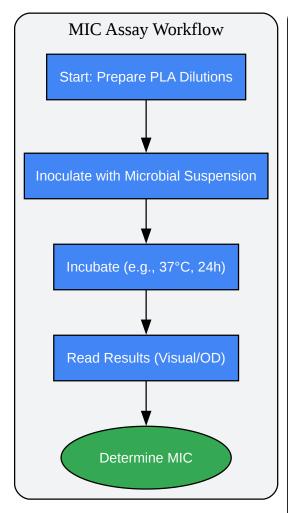
- Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA) by an aromatic amino acid aminotransferase.
- Reduction: PPA is then reduced to PLA by a lactate dehydrogenase.

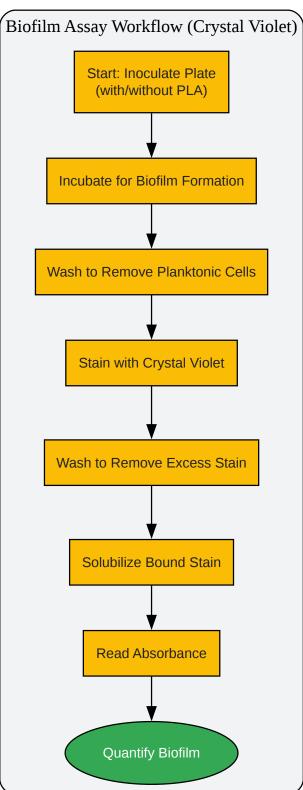
The availability of precursors such as phenylalanine and α -ketoglutarate, an amino group acceptor, can significantly influence the production yield of PLA.[4]



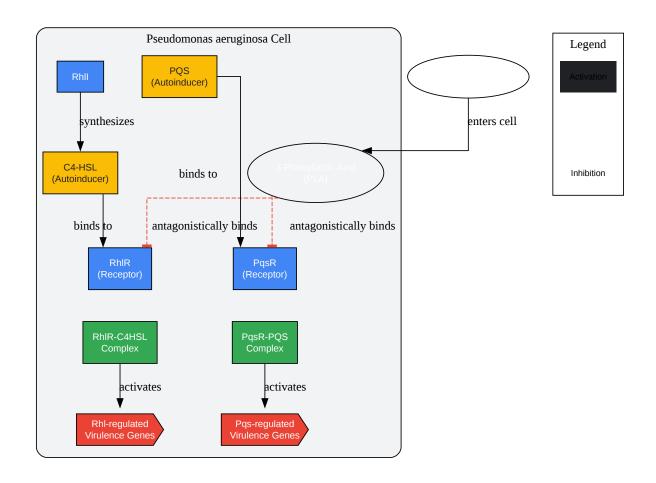












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